molecular formula C21H21NO3S B2974041 1'-(2-(benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705881-31-7

1'-(2-(benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2974041
CAS No.: 1705881-31-7
M. Wt: 367.46
InChI Key: GCYWZPMFJGEBPF-UHFFFAOYSA-N
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Description

1'-(2-(Benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a spirocyclic compound featuring a fused isobenzofuran-piperidinone core modified with a 2-(benzylthio)acetyl substituent. This structure combines a rigid spirocyclic scaffold with a sulfur-containing side chain, which may enhance receptor binding affinity or metabolic stability compared to simpler derivatives.

Properties

IUPAC Name

1'-(2-benzylsulfanylacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c23-19(15-26-14-16-6-2-1-3-7-16)22-12-10-21(11-13-22)18-9-5-4-8-17(18)20(24)25-21/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYWZPMFJGEBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of the isobenzofuran core. This can be achieved through a series of cyclization reactions. The benzylthioacetyl group is then introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate acetyl precursor under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

1’-(2-(benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1’-(2-(benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzylthio group may play a role in modulating the compound’s activity by interacting with thiol groups in proteins, while the isobenzofuran moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold is shared among several compounds, with variations in substituents influencing physicochemical and biological properties:

Compound Name Substituent(s) Key Features Reference
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one (A128056) None Baseline spirocyclic core; molecular weight = 203.24; used in receptor studies
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Chlorine at position 6 Enhanced electrophilicity; improved stability in reactions
CHEMBL573897 Unspecified acyl group Tested in σ2 receptor binding assays; structural data used in AI-driven drug design
5-(3-Oxo-3H-spiro[...]-2,2-diphenylpentanenitrile (37) Diphenylpentanenitrile substituent Explored for receptor modulation; synthesized via bromophenyl oxidation

Key Observations :

  • Chlorine substitution (e.g., 6-chloro derivative) increases molecular polarity and may enhance metabolic stability compared to the unsubstituted core .
Functional Group Analogues

Compounds with similar functional groups but distinct cores provide insights into structure-activity relationships (SAR):

Compound Name Core Structure Functional Group Application Reference
2-(2-(Benzylthio)-1H-benzimidazol-1-yl) acetic acid derivatives Benzimidazole-acetic acid Benzylthio group Antibacterial/antiviral activities
Vilaglétistat Pyridinone-imidazole Methyl ester and imidazole carboxamide Transglutaminase 2 inhibitor

Key Observations :

  • Spirocyclic cores (e.g., isobenzofuran-piperidinone) are preferred over linear structures for σ receptor binding due to conformational rigidity .

Physicochemical and Pharmacokinetic Properties

Comparative data highlight the impact of substituents on drug-like properties:

Property Target Compound (Benzylthio Acetyl) 3H-Spiro[...]-3-one (A128056) 6-Chloro Derivative
Molecular Weight ~349.4 (estimated) 203.24 237.68
Solubility Likely low (lipophilic side chain) Poor (requires DMSO for assays) Moderate (chlorine enhances polarity)
Stability Susceptible to thioether oxidation High (inert core) High (chlorine stabilizes core)

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